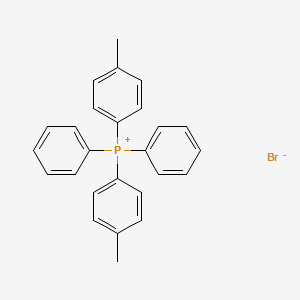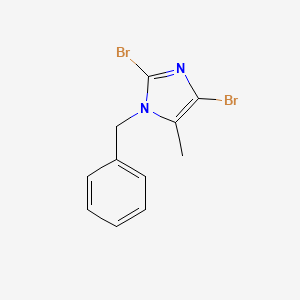
1-(4-(Bromomethyl)phenyl)-2,2-dicyclohexylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Bromomethyl)phenyl)-2,2-dicyclohexylethanone is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a dicyclohexylethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)phenyl)-2,2-dicyclohexylethanone typically involves the bromination of a precursor compound. One common method is the bromination of a phenyl derivative using bromine or N-bromosuccinimide (NBS) under specific conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, with the presence of a radical initiator to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Bromomethyl)phenyl)-2,2-dicyclohexylethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of strong oxidizing agents.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted phenyl derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(Bromomethyl)phenyl)-2,2-dicyclohexylethanone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-(Bromomethyl)phenyl)-2,2-dicyclohexylethanone involves its interaction with molecular targets through its bromomethyl and carbonyl groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the carbonyl group can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenacyl Bromide: Similar in structure but lacks the dicyclohexylethanone moiety.
Benzyl Bromide: Contains a bromomethyl group attached to a benzene ring but lacks additional substituents.
4-Bromomethylbenzophenone: Contains a bromomethyl group and a benzophenone moiety, differing in the nature of the substituents.
Eigenschaften
Molekularformel |
C21H29BrO |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
1-[4-(bromomethyl)phenyl]-2,2-dicyclohexylethanone |
InChI |
InChI=1S/C21H29BrO/c22-15-16-11-13-19(14-12-16)21(23)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18,20H,1-10,15H2 |
InChI-Schlüssel |
SLYJUFINYXWSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C2CCCCC2)C(=O)C3=CC=C(C=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)






![[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate](/img/structure/B12343036.png)

![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B12343042.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid](/img/structure/B12343052.png)
